N-[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures It is characterized by the presence of difluoroethyl, pyrazole, and isoxazolo[5,4-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoroethyl group: This step often involves the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Construction of the isoxazolo[5,4-b]pyridine core: This can be accomplished through cyclization reactions involving nitrile oxides and alkenes or alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving difluoroethyl and pyrazole-containing compounds.
Mechanism of Action
The mechanism of action of N4-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole and isoxazolo[5,4-b]pyridine moieties contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine
- N-{[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}-2-methyl-2-propanamine
Uniqueness
N~4~-[1-(2,2-DIFLUOROETHYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of difluoroethyl, pyrazole, and isoxazolo[5,4-b]pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17F2N7O2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17F2N7O2/c1-9-4-15(24-27(9)8-14(19)20)23-17(28)12-5-13(11-6-21-26(3)7-11)22-18-16(12)10(2)25-29-18/h4-7,14H,8H2,1-3H3,(H,23,24,28) |
InChI Key |
JNKVKCIKNGQDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(F)F)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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